2,5-dichloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Antitumor Activity
- A study on the synthesis of novel benzenesulfonamide derivatives revealed their potential antitumor activity. Specifically, compounds with a carbamoyl substituent showed significant activity against certain cancer cell lines, highlighting the role of benzenesulfonamides in cancer research (Sławiński & Brzozowski, 2006).
Photodynamic Therapy Applications
- Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promise for photodynamic therapy in cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition Studies
- Another study focused on the synthesis of Schiff bases derived from sulfamethoxazole and sulfisoxazole, demonstrating their inhibitory effects on various enzymes. This research contributes to the understanding of benzenesulfonamide derivatives in enzyme regulation (Alyar et al., 2019).
Antimicrobial and Anti-HIV Activities
- Novel benzenesulfonamides bearing oxadiazole moieties were synthesized and evaluated for their antimicrobial and anti-HIV activities. The study provides insights into the potential therapeutic applications of benzenesulfonamide derivatives (Iqbal et al., 2006).
Mechanochemical C–N Coupling Reactions
- A report on the use of DDQ in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones indicates the versatility of benzenesulfonamide derivatives in organic synthesis (Bera, Bhanja, & Mal, 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2S/c1-4-7-23-10-21-18-15(23)8-11(2)12(3)17(18)22-26(24,25)16-9-13(19)5-6-14(16)20/h5-6,8-10,22H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICTVANHMBODFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.